molecular formula C15H11BrCl2O B1532402 3-(3-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one CAS No. 898760-73-1

3-(3-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one

Cat. No.: B1532402
CAS No.: 898760-73-1
M. Wt: 358.1 g/mol
InChI Key: BDWRLOMMSREAKW-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one, also known as 3-BDP, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a colorless crystalline solid with a molecular weight of 321.3 g/mol and a melting point of 156-158 °C. It is a highly stable compound and can be stored without decomposition. Its structure consists of an aromatic ring with a bromine atom bonded to the 3-position and a dichlorophenyl group bonded to the 1-position of the propan-1-one moiety.

Scientific Research Applications

Optical and Electronic Properties of Chalcone Derivatives

Chalcone derivatives, including compounds structurally related to 3-(3-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one, have been extensively studied for their promising optical and electronic properties. These compounds exhibit significant potential in optoelectronic applications due to their noncentrosymmetric donor-acceptor configuration, which contributes to their linear and nonlinear optical (NLO) activities. Research has shown that such chalcone derivatives demonstrate comprehensible intra- and inter-molecular charge transport, suggesting their suitability for use in various semiconductor devices. Notably, certain derivatives have been identified to possess better NLO activities and thermal stability, making them excellent candidates for n-type materials in organic semiconductor devices (Shkir et al., 2019).

Antifungal and Antibacterial Applications

The antifungal and antibacterial properties of halogenated phenyl derivatives are another significant area of research. These compounds have shown broad-spectrum in vitro activity against pathogenic yeasts and molds, including Aspergillus spp. and fluconazole-resistant yeast isolates like Candida glabrata and Saccharomyces cerevisiae. The 4-bromophenyl derivative, in particular, demonstrated effective antifungal activity against a majority of tested species, highlighting its potential for further clinical studies due to its relatively low cytotoxicity and acute toxicity (Buchta et al., 2004).

Molecular Docking and Drug Discovery Potential

The potential of these compounds in drug discovery, particularly through molecular docking studies, has also been explored. For instance, spectroscopic and quantum chemistry methods were employed to investigate a bromo-based thiophen chalcone derivative, revealing insights into its stable conformation, vibrational frequencies, and electronic absorption spectra. Molecular docking studies indicated that this compound could exhibit inhibitory activity against Monoamine oxidase A and B, suggesting a pathway for the development of new therapeutic agents (Ramesh et al., 2020).

Synthetic Approaches and Chemical Reactivity

The synthesis and characterization of these compounds provide foundational knowledge for further exploration of their applications. Studies have detailed the synthesis pathways and crystal structure analysis, contributing to a deeper understanding of their chemical reactivity and potential for customization in various applications (Nadaf et al., 2019).

Properties

IUPAC Name

3-(3-bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2O/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWRLOMMSREAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601210759
Record name 1-Propanone, 3-(3-bromophenyl)-1-(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-73-1
Record name 1-Propanone, 3-(3-bromophenyl)-1-(3,4-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(3-bromophenyl)-1-(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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